molecular formula C12H14ClNO6 B13332547 Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate

Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate

Cat. No.: B13332547
M. Wt: 303.69 g/mol
InChI Key: IFSURBCZBGCYJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate typically involves the esterification of oxalic acid with methyl 3-amino-3-(4-chlorophenyl)propanoate. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux . The process can be summarized as follows:

    Esterification: Oxalic acid reacts with methyl 3-amino-3-(4-chlorophenyl)propanoate in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-(4-chlorophenyl)propanoate: A precursor in the synthesis of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate.

    Oxalic acid derivatives: Compounds with similar structures and properties.

Uniqueness

Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12ClN2O4
  • Molecular Weight : 248.66 g/mol
  • CAS Number : 2400965

The compound features an amino group, a chlorophenyl moiety, and an ester functional group, which contribute to its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It is hypothesized to interact with various receptors, modulating their activity and influencing physiological responses.
  • Signal Transduction Pathways : The compound might alter cellular signaling pathways, leading to changes in cell function and behavior.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.2

These results highlight its potential as a lead compound for cancer therapy.

Study on Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The study concluded that the compound exhibited significant bactericidal activity, suggesting its use as a novel antimicrobial agent .

Study on Anticancer Mechanism

A recent publication in Cancer Research explored the anticancer effects of this compound on MCF-7 cells. The study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Properties

Molecular Formula

C12H14ClNO6

Molecular Weight

303.69 g/mol

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;oxalic acid

InChI

InChI=1S/C10H12ClNO2.C2H2O4/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;3-1(4)2(5)6/h2-5,9H,6,12H2,1H3;(H,3,4)(H,5,6)

InChI Key

IFSURBCZBGCYJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.C(=O)(C(=O)O)O

Origin of Product

United States

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